molecular formula C3H5FO3S B2407725 2-Oxopropane-1-sulfonyl fluoride CAS No. 1888879-29-5

2-Oxopropane-1-sulfonyl fluoride

Cat. No.: B2407725
CAS No.: 1888879-29-5
M. Wt: 140.13
InChI Key: KNEVSMIINCEXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H5FO3S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields, including organic synthesis, chemical biology, and medicinal chemistry, due to their unique properties and versatile applications .

Mechanism of Action

Target of Action

2-Oxopropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported . Sulfonyl fluorides, such as aryl fluorosulfates and aryl sulfonyl fluorides, can be appended to small molecules to investigate protein-ligand interactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as sulfur(VI) fluoride exchange (SuFEx) . This process allows the creation of a stable covalent linkage between a protein and its interacting biomolecule . Upon binding with other biological targets, aryl fluorosulfate or aryl sulfonyl fluoride would be brought into proximity to a nucleophile on the target . This proximity enables aryl fluorosulfate or aryl sulfonyl fluoride to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . This process is part of the broader SuFEx reactions, which have been widely used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology .

Pharmacokinetics

The balance of reactivity and stability of sulfonyl fluorides is attractive for applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions

Result of Action

The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This irreversible cross-linking can help in the investigation of protein-biomolecule interactions and facilitate new therapeutic development .

Action Environment

The action environment of this compound is typically within a biological system, where it interacts with proteins and other biomolecules . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests they may be stable in various biological environments .

Biochemical Analysis

Biochemical Properties

2-Oxopropane-1-sulfonyl fluoride plays a significant role in biochemical reactions. It has been found to enable the context-specific labeling of protein binding sites by chemical probes . This compound interacts with several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by engaging protein binding sites covalently. This engagement leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an electrophile, targeting several nucleophilic residues in protein binding sites .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. It has been found to possess sufficient aqueous stability for applications in chemical biology and covalent chemical probe development .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxopropane-1-sulfonyl fluoride typically involves the reaction of sulfonic acids or sulfonates with fluorinating agents. One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This process involves the use of reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs sulfuryl fluoride gas (SO2F2) or other solid fluorinating reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the C–SO2F bond .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

2-Oxopropane-1-sulfonyl fluoride has found applications in various scientific research fields:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules.

    Chemical Biology: Sulfonyl fluorides are used as covalent probes to study enzyme activity and protein interactions.

    Medicinal Chemistry: They are employed in the development of enzyme inhibitors, particularly targeting serine proteases.

    Industrial Applications: Sulfonyl fluorides are used in the production of functional materials and polymers

Comparison with Similar Compounds

Uniqueness: 2-Oxopropane-1-sulfonyl fluoride stands out due to its balanced reactivity and stability, making it a valuable tool in both synthetic and biological chemistry. Its ability to form stable covalent bonds with nucleophilic residues in proteins highlights its utility in chemical biology and medicinal chemistry .

Properties

IUPAC Name

2-oxopropane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3S/c1-3(5)2-8(4,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEVSMIINCEXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.